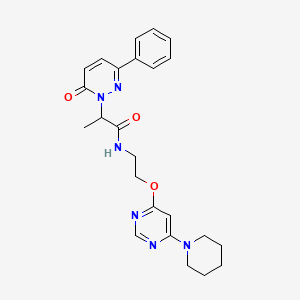
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antibacterial Properties
Compounds structurally related to oxazolidinones, which may share features with the given chemical, have been investigated for their antibacterial properties. Specifically, piperazinyl oxazolidinones with substitutions on the piperazinyl ring have shown effectiveness against gram-positive pathogens including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
Anti-inflammatory and Analgesic Activities
Research into heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon has uncovered compounds with notable anti-inflammatory activity. This suggests potential applications of similar compounds in therapeutic contexts for inflammation control (Amr et al., 2007).
Antimicrobial and Antifungal Activities
Derivatives of pyrimidinones and oxazinones, synthesized as antimicrobial agents, have demonstrated promising antibacterial and antifungal activities. This indicates a research avenue for developing new antimicrobial therapies using structurally similar compounds (Hossan et al., 2012).
Antiproliferative Effect against Human Cancer Cell Lines
Studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown significant antiproliferative effects against various human cancer cell lines. This highlights the potential of similar compounds in cancer research and therapy development (Mallesha et al., 2012).
Antitubercular and Neglected Tropical Diseases
Derivatives of 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, originally studied for tuberculosis, have shown promise as drug candidates for visceral leishmaniasis (VL), indicating a potential repositioning of similar compounds for neglected tropical diseases (Thompson et al., 2016).
Learning and Memory Facilitation in Mice
Compounds with benzyl-substituted piperazine structures have been synthesized and evaluated for their effects on learning and memory facilitation in mice, suggesting potential applications in neurological research and treatment of cognitive disorders (Li Ming-zhu, 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
Propiedades
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-18(30-23(31)11-10-20(28-30)19-8-4-2-5-9-19)24(32)25-12-15-33-22-16-21(26-17-27-22)29-13-6-3-7-14-29/h2,4-5,8-11,16-18H,3,6-7,12-15H2,1H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSZZSIWXWUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NC=NC(=C1)N2CCCCC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

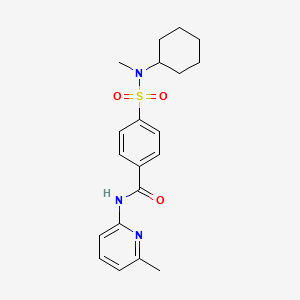
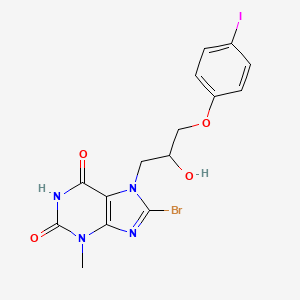
![Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2864301.png)
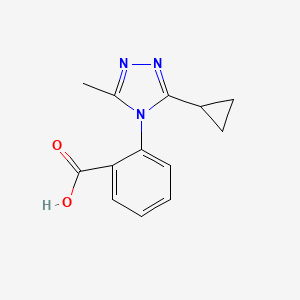
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2864305.png)
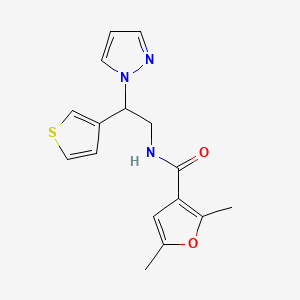
![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)
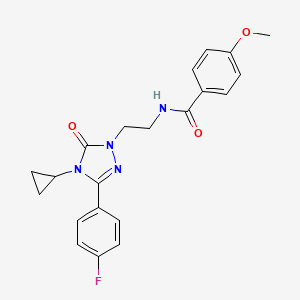
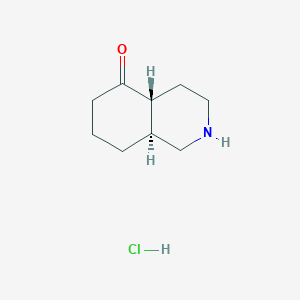
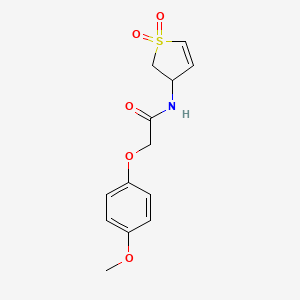
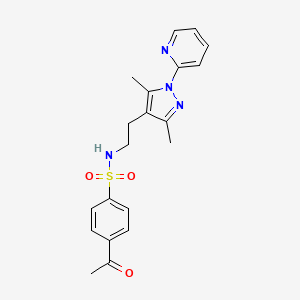
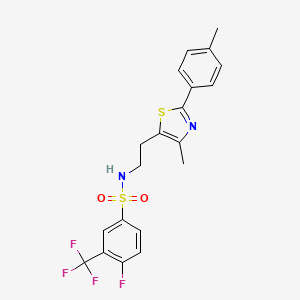
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)
![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)